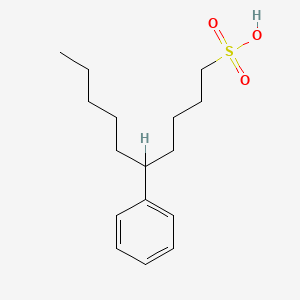

5-Phenyldecane-1-sulfonic acid

Description

Structure

3D Structure

Properties

CAS No. |

67716-07-8 |

|---|---|

Molecular Formula |

C16H26O3S |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

5-phenyldecane-1-sulfonic acid |

InChI |

InChI=1S/C16H26O3S/c1-2-3-5-10-15(16-11-6-4-7-12-16)13-8-9-14-20(17,18)19/h4,6-7,11-12,15H,2-3,5,8-10,13-14H2,1H3,(H,17,18,19) |

InChI Key |

KQGQNEDRINOEMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCCCS(=O)(=O)O)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Mechanism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of organic molecules like 5-Phenyldecane-1-sulfonic acid. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. dergipark.org.tr

In ¹H NMR, the spectrum would exhibit characteristic signals for the aromatic protons of the phenyl group, the methine proton at the point of attachment of the phenyl ring to the decane (B31447) chain (C5), and the various methylene (B1212753) groups of the alkyl chain. The protons on the carbon adjacent to the sulfonic acid group (C1) would show a distinct downfield shift due to the strong electron-withdrawing effect of the sulfonate moiety.

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule. dergipark.org.tr The spectrum would show distinct resonances for the aromatic carbons, with the ipso-carbon (the carbon attached to the alkyl chain) having a characteristic chemical shift. The aliphatic carbons of the decane chain would appear in the upfield region of the spectrum, with the C1 and C5 carbons being clearly distinguishable due to substitution. The analysis of chemical shifts and coupling patterns allows for the complete assignment of the molecule's structure. dergipark.org.tr These spectroscopic methods are also invaluable in studying reaction mechanisms, such as the alkylation and sulfonation steps, by identifying intermediates and side products. dergipark.org.tretsu.edu

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table is predictive, based on general principles and data for analogous structures.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons (C₆H₅) | 7.10 - 7.35 (m) | 126.0 - 145.0 |

| Methine Proton (CH ) | ~2.60 (m) | ~45.0 |

| Methylene Protons (α to SO₃H) | ~2.90 (t) | ~55.0 |

| Aliphatic Methylene Protons | 1.20 - 1.60 (m) | 22.0 - 35.0 |

| Terminal Methyl Protons | ~0.90 (t) | ~14.0 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound. firp-ula.org These methods are based on the principle that molecular bonds vibrate at specific frequencies when they absorb electromagnetic radiation.

The IR spectrum of this compound would prominently feature strong absorption bands corresponding to the sulfonic acid group. These include the S=O asymmetric and symmetric stretching vibrations, typically found in the regions of 1350-1440 cm⁻¹ and 1150-1210 cm⁻¹, respectively. The S-O single bond stretch would also be visible around 800-900 cm⁻¹. Other key absorptions include C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), as well as C=C stretching bands for the phenyl group in the 1450-1600 cm⁻¹ region. dergipark.org.tr

Raman spectroscopy provides complementary information and can be particularly useful for analyzing the non-polar parts of the molecule and the carbon backbone. firp-ula.org Together, these techniques offer a rapid and non-destructive means of confirming the presence of the key phenyl and sulfonic acid functional groups.

Table 2: Characteristic Infrared (IR) Absorption Frequencies Source: Data compiled from general spectroscopic information for sulfonic acids and aromatic compounds. dergipark.org.trfirp-ula.org

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| O-H (in SO₃H) | Stretching, broad | 2800 - 3200 |

| C-H (Aromatic) | Stretching | 3010 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| S=O (Sulfonic Acid) | Asymmetric Stretching | 1350 - 1440 |

| S=O (Sulfonic Acid) | Symmetric Stretching | 1150 - 1210 |

| S-O (Sulfonic Acid) | Stretching | 800 - 900 |

Chromatographic Methods for Purity and Isomer Analysis

Chromatographic techniques are indispensable for separating this compound from reaction precursors, byproducts, and isomers, thereby allowing for its purification and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of the final product and determining the degree of sulfonation. firp-ula.org The technique can effectively separate the sulfonated product from any unreacted 5-phenyldecane (referred to as free oil) and other impurities like sulfones. researchgate.netresearchgate.net Ion-exchange chromatography is a common approach where the sulfonic acid group interacts with the stationary phase, allowing for separation based on charge. firp-ula.org By using a suitable detector, such as a UV detector that can identify the phenyl group, the relative amounts of the desired product and unsulfonated material can be quantified. firp-ula.org This analysis is crucial for quality control in the manufacturing process. researchgate.net

The synthesis of the precursor, 5-phenyldecane, typically involves the Friedel-Crafts alkylation of benzene (B151609) with an alkene like 1-decene (B1663960). etsu.edu This reaction often produces a mixture of phenyldecane isomers (e.g., 2-, 3-, 4-, and 5-phenyldecane). etsu.edu Gas Chromatography with a Flame Ionization Detector (GC-FID) is the standard method for analyzing these alkylation mixtures. tandfonline.commdpi.com The different isomers can be separated on a capillary column, and the FID provides a response that is proportional to the mass of each hydrocarbon, allowing for their quantification. tandfonline.comresearchgate.net This analysis helps in optimizing reaction conditions to maximize the yield of the desired 5-phenyldecane isomer before the subsequent sulfonation step. etsu.eduresearchgate.net

Table 3: Example GC-FID Conditions for Phenyldecane Isomer Analysis Source: Adapted from methodologies for analyzing alkylation products. tandfonline.commdpi.comresearchgate.net

| Parameter | Condition |

| Column | Shimadzu Rxi-5ms (15 m) or similar |

| Carrier Gas | Helium |

| Inlet Temperature | 285 - 305 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 285 °C |

| Oven Program | Start at 35°C, ramp to 185°C, then ramp to 285°C |

Mass Spectrometry Techniques in Metabolite and Degradation Product Identification

Mass Spectrometry (MS) is a powerful tool for identifying the metabolites and environmental degradation products of this compound. When coupled with a separation technique like GC or HPLC (i.e., GC-MS or LC-MS), it allows for the structural elucidation of unknown compounds in complex mixtures. nih.gov

The biodegradation of linear alkylbenzene sulfonates (LAS), the class of compounds to which this compound belongs, is well-studied. The process typically begins with the enzymatic oxidation of the terminal methyl group of the alkyl chain (ω-oxidation), followed by sequential two-carbon shortening of the chain via β-oxidation. scribd.com This pathway leads to the formation of sulfophenyl carboxylates of varying chain lengths. For this compound, this would result in a series of degradation products where the decane chain is progressively shortened.

Studies have investigated the biodegradation of specific isomers, noting that compounds like 5-phenyldecane sulfonate can be more resistant to degradation than other isomers but will degrade in the presence of a microbial population adapted to other LAS. cleaninginstitute.org Mass spectrometry is crucial for identifying these intermediate sulfophenyl carboxylates and other potential degradation products, providing insight into the environmental fate of the compound. scribd.comscribd.com

Computational and Theoretical Investigations of 5 Phenyldecane 1 Sulfonic Acid

Molecular Modeling of Reaction Mechanisms

Similarly, specific molecular modeling studies that would provide a detailed, step-by-step understanding of the reaction mechanisms involving 5-phenyldecane-1-sulfonic acid are not found in the current body of scientific literature.

Alkylation Pathways and Hydride Shift Isomerization Mechanisms

While the synthesis of linear alkylbenzenes involves alkylation and potential isomerization, computational studies detailing the specific pathways and hydride shift mechanisms for the formation of the 5-phenyldecyl isomer prior to sulfonation are not available.

Theoretical Elucidation of Sulfonation Mechanisms

The sulfonation of the 5-phenyldecane precursor to form this compound has not been the subject of specific theoretical elucidation. Such a study would model the electrophilic aromatic substitution reaction to determine the preferred site of sulfonation and the associated energy barriers.

Structure-Property and Structure-Activity Relationship (SAR) Derivations

Structure-Property and Structure-Activity Relationship (SAR) studies are fundamental in understanding how the molecular architecture of this compound influences its physicochemical properties and performance in various applications.

Influence of Alkyl Chain Length and Branching on Interfacial Behavior

For linear alkylbenzene sulfonates, the position of the phenyl group on the alkyl chain is a critical determinant of interfacial properties. Studies on mixtures of phenyldecane sulfonate isomers have shown that "internal" isomers, such as 4- and 5-phenyldecane sulfonate, exhibit different behavior compared to "external" isomers like 2-phenyldecane (B41316) sulfonate. researchgate.net Generally, internal isomers are associated with higher water solubility. researchgate.net This increased solubility is attributed to the more centrally located bulky phenyl group, which disrupts the packing of the surfactant molecules at interfaces and in solution, leading to a less ordered structure.

Computational models could elucidate the precise impact of the 5-phenyl substitution. By simulating the orientation and interaction energies of the molecule at an oil-water or air-water interface, it would be possible to predict surface tension reduction capabilities and the packing density at the interface. These models would help to quantify how the central position of the phenyl group affects the effective cross-sectional area of the molecule and its ability to lower interfacial tension.

Quantitative Structure-Activity Relationships for Adsorption Processes

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the adsorption behavior of surfactants onto solid surfaces. For LAS compounds, it has been observed that isomers with more externally positioned phenyl groups, while effective at lowering interfacial tension, also tend to exhibit significantly higher adsorption onto surfaces. researchgate.net This is a crucial consideration in applications like enhanced oil recovery, where excessive adsorption can lead to surfactant loss.

A QSAR study for this compound would involve calculating various molecular descriptors, such as steric parameters, electronic properties (e.g., partial charges), and hydrophobic parameters. These descriptors could then be correlated with experimentally determined adsorption data on different substrates. Such a model would provide a predictive framework to understand and quantify the adsorption tendency of this specific isomer, which is anticipated to be lower than that of its external isomer counterparts due to its more internal phenyl group.

Isomer-Specific Effects on Solubility and Solution-Phase Behavior

The solubility of LAS isomers is strongly dependent on the phenyl group's position. Research has demonstrated that the sodium salts of more internal isomers, including 4- and 5-phenyldecane sulfonates, are more soluble in water than the salts of external isomers like 2-phenyldecane sulfonate. researchgate.net This is a key property that influences the formulation and application of these surfactants.

Theoretical investigations could provide a molecular-level explanation for this observation. By calculating the hydration energy of the 5-phenyldecane-1-sulfonate anion and its sodium salt, computational models could quantify the interactions between the surfactant and water molecules. These simulations could reveal how the central placement of the phenyl group disrupts the water structure to a lesser extent compared to a more terminally placed group, leading to more favorable solvation and thus higher solubility.

Simulation of Aggregation and Self-Assembly Phenomena

The self-assembly of surfactant molecules into aggregates like micelles is a hallmark of their behavior in solution and underpins many of their applications.

Micellization Behavior and Critical Micelle Concentration (CMC) Modeling

The critical micelle concentration (CMC) is a fundamental parameter of any surfactant. For LAS, the CMC is influenced by the length of the alkyl chain and the position of the phenyl group. While specific experimental or modeling data for the CMC of this compound is not available, it is expected to follow the general trends observed for internal LAS isomers.

Molecular dynamics simulations could be employed to model the micellization process of this compound. By simulating a system of surfactant molecules in a water box, it is possible to observe their spontaneous aggregation and determine the CMC. These simulations would also provide insights into the structure of the resulting micelles, including their size, shape, and the arrangement of the surfactant molecules within them. The central phenyl group is expected to influence the packing parameter, which in turn dictates the geometry of the aggregates.

Formation of Higher-Order Supramolecular Assemblies and Rheological Properties

Above the CMC, surfactants can form a variety of higher-order structures, such as hexagonal and lamellar phases, which significantly impact the rheological properties of the solution. The tendency to form these liquid crystalline phases is dependent on the molecular geometry of the surfactant. The presence of anisotropic phases can lead to non-Newtonian, pseudoplastic behavior. researchgate.net

Simulations could predict the phase behavior of this compound at different concentrations and temperatures. By calculating the free energy of different aggregated states, it would be possible to construct a phase diagram. Furthermore, non-equilibrium molecular dynamics simulations could be used to predict the rheological properties of these phases, such as viscosity, which is crucial for applications involving fluid flow. The specific shape of the 5-phenyl isomer would be a key input for such models, influencing the curvature of the surfactant film and the resulting supramolecular structures.

Environmental Chemistry and Degradation Pathways

Aerobic Biodegradation Mechanisms of Alkylbenzenesulfonic Acids

The complete biodegradation of LAS, such as 5-phenyldecane-1-sulfonic acid, is a multi-step process carried out by complex bacterial communities. nih.govbohrium.com Under aerobic conditions, these compounds are readily biodegradable, with removal rates in activated sludge treatment plants often exceeding 98%. nih.govresearchgate.net

Initial Oxidation Processes (e.g., ω-oxidation, β-oxidation)

The primary mechanism for the aerobic breakdown of the alkyl chain of LAS is initiated by ω-oxidation, followed by a series of β-oxidation steps. nih.govresearchgate.netwikipedia.org

ω-Oxidation: This initial enzymatic attack occurs at the terminal methyl group (the ω-carbon) of the alkyl chain, the carbon atom furthest from the sulfophenyl group. wikipedia.orgyoutube.com This hydroxylation is catalyzed by a mixed-function oxidase, a type of cytochrome P450 enzyme, which introduces a hydroxyl group onto the ω-carbon. wikipedia.orgyoutube.com The resulting primary alcohol is then further oxidized first to an aldehyde and then to a carboxylic acid, forming a sulfophenyl carboxylate (SPC). wikipedia.orgyoutube.com The detection of C13-SPC from the degradation of C13-LAS confirms the occurrence of ω-oxidation. nih.gov

β-Oxidation: Following ω-oxidation, the newly formed SPC undergoes β-oxidation, a process where the alkyl chain is shortened by two-carbon units in each cycle. nih.govwikipedia.org This process is evidenced by the detection of a series of SPCs with progressively shorter alkyl chains (e.g., C12, C10, C8, C6, and C4-SPCs from the degradation of C12-LAS). nih.gov The transient appearance of α,β-unsaturated SPCs provides further evidence for the β-oxidation pathway. nih.gov

Formation and Subsequent Fate of Sulfophenyl Carboxylates (SPCs)

The initial oxidation of the alkyl chain of LAS results in the formation of a variety of sulfophenyl carboxylates (SPCs). nih.govnih.gov These intermediates are more water-soluble than the parent LAS compounds and are further biodegraded by microbial communities. nih.govresearchgate.net

The complete mineralization of LAS is a two-step process: first, all LAS congeners are degraded into approximately 50 different SPCs. nih.govbohrium.com Subsequently, these SPCs are mineralized by other bacteria. nih.govbohrium.com For example, 3-(4-sulfophenyl)butyrate (3-C(4)-SPC) is mineralized by Comamonas testosteroni KF-1. nih.govasm.org The total disappearance of SPCs in aerobic degradation studies indicates the complete mineralization of the original LAS compound. nih.gov

Enzymatic Degradation Pathways and Microbial Community Dynamics (e.g., Baeyer-Villiger Monooxygenases, Esterases)

The breakdown of SPCs involves specific enzymatic pathways. A key step in the degradation of some SPCs is the action of Baeyer-Villiger monooxygenases (BVMOs). nih.govasm.org For instance, in the degradation of 3-C(4)-SPC by Comamonas testosteroni KF-1, a metabolite, 4-sulfoacetophenone (SAP), is formed. nih.govasm.org An inducible BVMO then catalyzes the insertion of an oxygen atom to convert SAP into 4-sulfophenyl acetate (B1210297) (SPAc). nih.govasm.org

This ester is then hydrolyzed by an inducible esterase to 4-sulfophenol and acetate, which can be utilized by the bacteria. nih.govuni-konstanz.de The recruitment of these versatile enzymes highlights the adaptive strategies of bacteria to degrade xenobiotic compounds like LAS. nih.gov

High-throughput sequencing of activated sludge has revealed that certain bacterial genera, such as Pseudomonas, Aeromonas, Thauera, and Klebsiella, show a positive correlation with high LAS concentrations. nih.gov Comamonas and Klebsiella are significantly enriched under the stress of LAS. nih.gov The isolate Klebsiella pneumoniae L1 has been shown to effectively transform LAS, utilizing the sulfonyl group as a sulfur source. nih.gov The cooperation among different oil-degrading microorganisms is crucial for the complete transformation of the substrate. nih.gov

Anaerobic Transformation Processes and Environmental Persistence

Under anaerobic conditions, the biodegradation of LAS is significantly slower or even negligible. nih.govresearchgate.net This leads to the accumulation of LAS in anoxic environments such as sewage sludge and sediments. nih.govoup.com Concentrations of LAS in anaerobically digested sludge can be one to two orders of magnitude greater than in aerobically digested sludge. researchgate.netoup.com

Adsorption and Partitioning Behavior in Various Environmental Compartments

Linear alkylbenzene sulfonates will rapidly and reversibly partition to sludge and the organic carbon in sediments. industrialchemicals.gov.au The partitioning behavior of LAS in the environment is influenced by the physicochemical properties of the soil or sediment and the surrounding water. The sorption of sulfonated compounds to soil is pH-dependent, with increased sorption occurring under more acidic conditions due to the protonation of soil organic matter, which enhances electrostatic and hydrophobic interactions. diva-portal.org

The concentration of LAS in soils that have not recently received sewage sludge is generally low, typically less than 1 mg/kg. nih.gov However, in sludge-amended soils, concentrations can be higher but tend to decrease with a half-life of approximately one to three weeks, preventing long-term accumulation. nih.govindustrialchemicals.gov.au

Abiotic Transformation Processes (e.g., Photodegradation, Hydrolysis)

While biodegradation is the primary removal mechanism for LAS, abiotic processes such as photodegradation can also contribute to their transformation, although to a lesser extent. researchgate.net The structure of LAS, containing a benzene (B151609) ring and double bonds, makes it susceptible to photocatalytic degradation. researchgate.net However, detailed studies on the photodegradation and hydrolysis of specific isomers like this compound are limited. Generally, these abiotic processes are considered minor removal pathways compared to the rapid aerobic biodegradation. nih.gov

Applications in Catalysis and Materials Science

Heterogeneous Catalysis by Sulfonic Acid-Functionalized Materials

The development of sulfonic acid-based mesostructures (SAMs) has garnered significant attention due to their advantages as heterogeneous solid acid catalysts. uq.edu.au These materials are created by anchoring sulfonic acid groups onto various supports, providing a high concentration of accessible catalytic sites. mdpi.comuq.edu.au The porous nature and high surface area of these supports can also influence the selectivity of the catalyzed organic reactions. mdpi.com

The synthesis of SAMs involves the functionalization of porous materials with sulfonic acid groups. uq.edu.au A common precursor for this process is (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS), which contains a thiol group that can be oxidized to a sulfonic acid group. acs.orgmdpi.com The design of these catalysts can be tailored to balance properties like hydrophobicity and acidity to enhance their efficiency in specific chemical processes. uq.edu.au

Two primary methods for creating sulfonic acid-functionalized materials are grafting and co-condensation. mdpi.combohrium.com

Grafting (Post-synthesis): In this method, the sulfonic acid groups are attached to a pre-synthesized support material. mdpi.com This is often achieved by reacting the support with an organosilane, like MPTMS, followed by oxidation of the thiol groups to sulfonic acid groups using an oxidant such as hydrogen peroxide. mdpi.commdpi.com While effective, grafting primarily places the functional groups on the material's surface, which can sometimes lead to leaching and deactivation, especially in the presence of water. mdpi.com

Co-condensation (Direct Synthesis): This one-step approach involves the simultaneous hydrolysis and condensation of a silica (B1680970) precursor (e.g., tetraethoxysilane - TEOS) and a functional organosilane (e.g., MPTMS). mdpi.comacs.org This method tends to embed the functional groups within the material's framework, offering greater protection and stability against leaching compared to the grafting method. mdpi.com

A comparison of these methods shows that co-condensation can lead to a more uniform distribution of active sites and better protection against deactivation. mdpi.com

The choice of support material is crucial as it significantly influences the catalyst's properties and performance.

Silica: Mesoporous silica, such as SBA-15 and KIT-6, is a widely used support due to its high surface area, large pore volume, and ordered pore structure. acs.orgmdpi.com These properties allow for a high loading of sulfonic acid groups and facilitate the diffusion of reactants and products. acs.org The synthesis of sulfonic acid-functionalized mesoporous silica can be achieved through both co-condensation and grafting methods, resulting in catalysts with excellent thermal stability and high acid exchange capacities. acs.org

Carbon: Carbon-based materials, derived from sources like biomass or waste newspaper, serve as effective supports for sulfonic acid catalysts. rsc.orgrsc.orgresearchgate.net These catalysts are prepared by carbonization followed by sulfonation and typically possess –SO3H, –COOH, and phenolic –OH groups, which contribute to their catalytic activity. rsc.orgnih.gov They have demonstrated high efficiency in reactions like the esterification of free fatty acids. researchgate.netbohrium.com

Cellulose (B213188): As the most abundant renewable biopolymer, cellulose is an attractive, biodegradable, and cost-effective support material. nih.govbohrium.com Sulfonic acid-functionalized cellulose can be prepared by modifying cellulose with sulfonating agents. nih.gov These materials exhibit high crystallinity, a large specific surface area, and excellent reactivity and recyclability, making them promising for various catalytic applications. nih.govbohrium.comrsc.org

| Support Material | Key Features | Example Application |

| Silica (SBA-15) | High surface area (~674 m²/g), ordered hexagonal mesostructure, high thermal stability. acs.org | Alcohol coupling to form ethers. acs.org |

| Carbon (from waste newspaper) | Contains –SO3H, –COOH, and phenolic –OH groups, recyclable. rsc.orgnih.gov | Hydrolysis of cellulose. rsc.orgnih.gov |

| Cellulose | Renewable, biodegradable, high specific surface area, recyclable. nih.govbohrium.comrsc.org | Dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (5-HMF). rsc.org |

Catalytic Activity and Selectivity in Organic Transformations

Sulfonic acid-functionalized materials are highly active and selective catalysts for a wide array of important organic reactions. mdpi.comuq.edu.au Their solid nature simplifies product separation and catalyst reuse, aligning with the principles of green chemistry. mdpi.com

These solid acid catalysts excel in promoting various fundamental organic transformations.

Esterification: Sulfonic acid-functionalized catalysts, including those based on carbon and silica, are highly effective for esterification reactions, such as the production of biodiesel from feedstocks with high free fatty acid content. researchgate.netbohrium.com Carbon-based solid acids have shown high conversion rates in the esterification of oleic acid with methanol (B129727) and in reducing the acid value of waste cooking oil. researchgate.netbohrium.com Similarly, silica-based catalysts have been successfully used in the esterification of carboxylic acids with alcohols. mdpi.com

Alkylation: Friedel-Crafts alkylation, a key C-C bond-forming reaction, is efficiently catalyzed by sulfonic acid-functionalized mesoporous silica. nih.govnih.gov These catalysts have been used for the selective synthesis of diverse polyalkanes and have demonstrated high sustainability through successful recovery and recycling over multiple cycles. nih.gov

Condensation Reactions: Aldol condensation and other condensation reactions are crucial in chemical synthesis. researchgate.netwiley.com Sulfonated mesoporous carbon has been shown to effectively catalyze the condensation of phenol (B47542) with acetone, with performance attributed to its uniform mesoporous structure and hydrophobic surface. researchgate.net Acid-base bifunctional catalysts, such as sulfonated graphitic carbon nitride, have also been developed for Knoevenagel condensation reactions. rsc.org

| Reaction Type | Catalyst Example | Substrates | Product(s) | Key Finding |

| Esterification | Sulfonic-functionalized carbon researchgate.net | Oleic acid, methanol | Methyl oleate | Turnover frequency up to 78 h⁻¹, outperforming Amberlyst-15. researchgate.net |

| Alkylation | Sulfonic acid-functionalized mesoporous silica (MSN-SO₃H) nih.gov | Carbonyl electrophiles, arenes | Polyalkanes | Catalyst was recyclable for eight cycles with high sustainability. nih.gov |

| Condensation | Sulfonated mesoporous carbon researchgate.net | Phenol, acetone | Bisphenol A | Increased performance due to uniform mesopores and hydrophobic surface. researchgate.net |

The application of sulfonic acid-based catalysts extends to more complex transformations, highlighting their versatility.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step, are highly efficient and atom-economical. academie-sciences.fr Sulfonic acid-functionalized catalysts, including ionic liquids and supported solid acids, have been successfully employed in various MCRs. mdpi.comscielo.br For instance, they have been used to synthesize heterocyclic compounds like pyrimido[4,5-b]quinolines and 2-arylpyridines under mild, often solvent-free, conditions. academie-sciences.frscielo.br The catalysts demonstrate good reusability without a significant loss of activity. scielo.br

Molecular Rearrangements: Sulfonic acid-based mesostructures (SAMs) have also found applications in catalyzing molecular rearrangements, such as the Fries and Beckmann rearrangements, further underscoring their broad utility in organic synthesis. uq.edu.au

Catalyst Performance Parameters: Stability, Recoverability, and Reusability Studies

The performance of long-chain alkylaryl sulfonic acid catalysts is critically evaluated based on their stability under reaction conditions, the ease with which they can be recovered post-reaction, and their potential for reuse in subsequent catalytic cycles. These factors are paramount for the development of economically viable and sustainable chemical processes.

Studies on analogous long-chain alkylaryl sulfonic acids, such as dodecylbenzene (B1670861) sulfonic acid (DBSA), have demonstrated their robust nature. For instance, in the synthesis of certain organic compounds, these catalysts have been shown to maintain their activity over several cycles. The amphiphilic nature of these catalysts often facilitates their separation from the reaction mixture. In aqueous biphasic systems, the catalyst may reside preferentially in the aqueous phase, allowing for the simple decantation of the organic product phase.

Table 1: Catalyst Reusability Study (Analogous System)

| Cycle | Product Yield (%) |

|---|---|

| 1 | 95 |

| 2 | 94 |

| 3 | 92 |

| 4 | 91 |

This table represents typical reusability data for a long-chain alkylaryl sulfonic acid catalyst in an esterification reaction, demonstrating high performance over multiple cycles.

Principles of Green Chemistry in Sulfonic Acid Catalysis

The application of long-chain alkylaryl sulfonic acids as catalysts is closely aligned with the principles of green chemistry. Their ability to function in aqueous media, their high efficiency, and their potential for reuse contribute to the development of more environmentally benign chemical processes.

The use of water as a reaction medium is a cornerstone of green chemistry, and long-chain alkylaryl sulfonic acids are particularly well-suited for aqueous catalysis. By facilitating reactions in water, the reliance on volatile and often toxic organic solvents is greatly diminished. This not only reduces the environmental impact associated with solvent production and disposal but also enhances the safety of chemical operations. Furthermore, the high catalytic activity of these sulfonic acids means that only small quantities are needed, minimizing waste generation. The ease of separation and reuse of these catalysts, as previously discussed, further contributes to a reduced ecological footprint by minimizing catalyst consumption and disposal.

Long-chain alkylaryl sulfonic acids have proven effective in solvent-free reaction conditions or in the presence of green solvents. In solvent-free systems, the reactants themselves act as the reaction medium, which is the most environmentally friendly option. The surfactant properties of these catalysts can be particularly advantageous in these scenarios, as they can help to homogenize the reaction mixture.

When a solvent is necessary, green alternatives such as water, supercritical fluids, or ionic liquids are preferred. The compatibility of long-chain alkylaryl sulfonic acids with aqueous media has been a primary driver of their use in green catalysis. Their application in micellar catalysis, where the reaction takes place within micelles suspended in water, is a prime example of a green solvent system that can enhance reaction rates and selectivity.

Advanced Materials Development Utilizing Sulfonic Acid Moieties

The incorporation of sulfonic acid groups into polymeric and composite materials imparts unique properties that are leveraged in a variety of advanced applications. The strong acidity and hydrophilicity of the sulfonic acid moiety are key to the functionality of these materials.

Sulfonated polymers are a class of polymers that have been functionalized with sulfonic acid groups. These materials exhibit enhanced properties such as improved thermal stability, mechanical strength, and proton conductivity. The presence of the sulfonic acid groups can also influence the morphology and solubility of the polymers.

The development of sulfonated nanocomposites, where sulfonated polymers are combined with nanoscale fillers such as silica, clay, or carbon nanotubes, has opened up new possibilities for creating materials with tailored properties. These nanocomposites can exhibit superior performance compared to the individual components, with applications in areas such as fuel cells, sensors, and advanced coatings. The sulfonic acid groups can improve the dispersion of the nanofillers within the polymer matrix and enhance the interfacial adhesion between the two phases.

Sulfonated polymers are the foundation for the most widely used cation-exchange resins. These resins consist of a cross-linked polymer matrix to which sulfonic acid groups are covalently attached. The protons of the sulfonic acid groups are mobile and can be exchanged for other cations in a surrounding solution. This property makes them invaluable for water softening, deionization, and the separation and purification of a wide range of chemical and biological molecules.

In membrane science, sulfonated polymers are critical for the fabrication of proton-exchange membranes (PEMs), which are central components of fuel cells. The sulfonic acid groups provide a pathway for the transport of protons across the membrane, which is essential for the generation of electricity. The efficiency of proton transport is highly dependent on the density and distribution of the sulfonic acid groups within the polymer structure. Research in this area focuses on developing new sulfonated polymers with improved proton conductivity, lower fuel crossover, and enhanced durability to advance fuel cell technology.

Fuel Cell Electrocatalyst Development and Related Energy Applications

The unique molecular structure of 5-Phenyldecane-1-sulfonic acid, featuring a long hydrophobic alkyl chain, a phenyl group, and a hydrophilic sulfonic acid head, suggests its potential utility in energy applications, particularly in the realm of fuel cell technology. While direct research on this specific compound as a primary electrocatalyst is limited, its properties as a sulfonic acid-functionalized material are relevant to the development of components for proton exchange membrane fuel cells (PEMFCs).

Sulfonic acid groups (-SO3H) are fundamental to the operation of many proton exchange membranes. nih.gov These groups facilitate the transport of protons from the anode to the cathode, a critical process in the generation of electricity within a fuel cell. nih.gov Materials functionalized with sulfonic acids often exhibit enhanced proton conductivity. nih.govmdpi.com For instance, the incorporation of sulfonic acid groups into polymer membranes, such as polyvinyl alcohol (PVA) or poly(ether-block-amide), can create channels for proton transfer. nih.gov The presence of the sulfonic acid moiety in this compound makes it a candidate for incorporation into such membrane systems, either as a dopant or as a component of a composite membrane, to enhance proton conductivity.

Furthermore, sulfonic acids are recognized as effective Brønsted acid catalysts in various organic reactions. mdpi.comvulcanchem.com This catalytic activity is pertinent to energy applications where acid-catalyzed reactions are employed. For example, sulfonated carbon materials have been utilized as acid catalysts in the hydration of phenylacetylene, a reaction that produces valuable aldehyde and ketone compounds. rsc.org The long decane (B31447) chain of this compound could offer improved compatibility with nonpolar reactants in certain catalytic processes relevant to energy production or conversion. vulcanchem.com

The stability of the catalyst is a crucial factor in practical applications. Arenesulfonic functionalized materials have demonstrated higher stability compared to their propylsulfonic counterparts, showing resilience against deactivation caused by water in the reaction medium. mdpi.com The phenyl group in this compound could contribute to a similar enhancement in stability.

While the direct application of this compound as a fuel cell electrocatalyst has yet to be extensively explored, its inherent properties as a sulfonic acid and its amphiphilic nature position it as a compound of interest for developing advanced materials for fuel cells and other energy-related catalytic applications. Further research could focus on its role in composite membranes and as a catalyst in reactions central to energy conversion technologies.

Surface Chemistry and Adhesion Phenomena of Sulfonated Interfaces

The distinct amphiphilic character of this compound, arising from its combination of a hydrophobic phenyl-decorated decane tail and a hydrophilic sulfonate head group, governs its behavior at interfaces and is central to its applications in modifying surface properties and adhesion. vulcanchem.com As an anionic surfactant, it is expected to significantly influence the interfacial tension between immiscible phases, such as oil and water.

Studies on homologous 1-phenylalkane sulfonates have demonstrated their remarkable efficacy in reducing the interfacial tension (IFT) between crude oil and aqueous solutions. tandfonline.comtandfonline.com This reduction in IFT is a critical factor in applications such as enhanced oil recovery, where surfactants are used to mobilize trapped oil. tandfonline.com The efficiency of these surfactants is dependent on factors like their concentration, the length of the alkyl chain, and the alkalinity of the aqueous phase. tandfonline.com

The dynamic behavior of interfacial tension is also a key consideration. When an aqueous solution of a phenylalkane sulfonate is brought into contact with crude oil, the IFT typically decreases rapidly as surfactant molecules adsorb at the interface, reaching a minimum value before gradually increasing as desorption processes come into play. tandfonline.com The time taken to reach this minimum IFT can be influenced by the concentration of additives like sodium hydroxide, which affects the activity of the surfactant at the interface. tandfonline.com

The molecular structure of the surfactant plays a significant role in its interfacial properties. For instance, an increase in the length of the alkyl chain of 1-phenylalkane sulfonates leads to a decrease in the alkali concentration required to achieve the lowest interfacial tension. tandfonline.com This is attributed to the increased hydrophobicity of longer-chain surfactants, which promotes their migration to the interface. tandfonline.com

The table below, derived from studies on 1-phenylalkane sulfonates, illustrates the effect of alkyl chain length on the optimal alkali concentration for achieving minimum interfacial tension against n-octane.

| Surfactant | Optimal NaOH Concentration for Minimum IFT (%) |

| 1-Phenyldodecane sulfonate | 2.1 |

| 1-Phenyltetradecane sulfonate | 1.8 |

| 1-Phenylhexadecane sulfonate | 1.5 |

| Data sourced from studies on 1-phenylalkane sulfonates against n-octane. tandfonline.com |

The ability of this compound to modify surface energies has implications for adhesion. By reducing the interfacial tension between a liquid and a solid surface, surfactants can improve the wetting of the surface by the liquid. Improved wetting is often a prerequisite for good adhesion. The adsorption of surfactant molecules onto a surface creates a sulfonated interface, altering its chemical and physical properties. The nature of this modified interface, including the orientation of the adsorbed molecules, will dictate its adhesive characteristics. While direct studies on the adhesion phenomena of surfaces modified specifically with this compound are not widely available, the principles of surfactant adsorption and interfacial tension reduction strongly suggest its potential to act as an adhesion promoter or modifier in various systems.

Applications in Pharmaceutical Synthesis as Intermediates

While direct evidence for the use of this compound as a pharmaceutical intermediate is not extensively documented in publicly available literature, the chemical functionalities present in the molecule and the known applications of its structural analogs suggest its potential utility in pharmaceutical synthesis.

Aromatic sulfonic acids are a class of compounds that find application in the pharmaceutical industry, primarily as catalysts in the synthesis of active pharmaceutical ingredients (APIs). capitalresin.com Their acidic nature and stability make them suitable for a variety of chemical transformations. capitalresin.com For example, p-toluenesulfonic acid (PTSA), a well-known aromatic sulfonic acid, is widely used as a catalyst in the formulation of pharmaceuticals. capitalresin.com The catalytic role of these acids is crucial for creating complex chemical bonds and structures during API synthesis. capitalresin.com Given its structure, this compound could potentially serve a similar catalytic role, with its long alkyl chain possibly offering advantages in terms of solubility and compatibility with nonpolar reaction media. vulcanchem.com

Furthermore, shorter-chain analogs of this compound have been explicitly identified as intermediates in pharmaceutical synthesis. For instance, 5-phenylpentane-1-sulfonic acid is a known pharmaceutical intermediate. vulcanchem.com This suggests that the phenylalkane sulfonic acid scaffold is a relevant structural motif in the development of new pharmaceutical compounds.

The synthesis of various heterocyclic compounds, some of which have pharmaceutical applications, can be catalyzed by sulfonic acids. For example, phthalimide-N-sulfonic acid has been used as an efficient catalyst for the synthesis of isoindoline-1,3-dione derivatives. researchgate.net This highlights the versatility of sulfonic acids in facilitating the formation of complex molecular architectures.

Another potential application lies in the development of prodrugs. Due to their high acidity, phenylsulfonates are typically negatively charged at physiological pH, which can limit their ability to cross cell membranes. nih.gov To overcome this, lipophilic prodrugs of sulfonates have been developed by converting them into chemically stable esters. nih.gov This strategy has been explored for sulfophenylxanthine derivatives to improve their oral bioavailability. nih.gov The this compound molecule, with its inherent lipophilic character from the phenyl and decane groups, could be a candidate for similar prodrug strategies or as an intermediate in the synthesis of such prodrugs.

Finally, patents have described novel tri-phenyl alkane and alkene derivatives with valuable pharmacological properties, including estrogenic, anti-estrogenic, and progestanic activities, as well as efficacy against estrogen-dependent tumors. google.com This underscores the relevance of the phenylalkane core structure in medicinal chemistry and points to the potential of derivatives of this compound as intermediates for the synthesis of new therapeutic agents.

While more specific research is needed to fully elucidate the role of this compound in pharmaceutical synthesis, the existing evidence from related compounds strongly supports its potential as a valuable intermediate or catalyst in the field.

Advanced Topics and Future Research Directions

Isomer-Specific Research and Characterization of 5-Phenyldecane-1-sulfonic acid

The precise location of the phenyl group on the alkyl chain of phenyldecane sulfonic acids significantly influences their physicochemical properties and, consequently, their behavior in various applications and environmental systems. This compound is one of several positional isomers of phenyldecane sulfonic acid. Isomer-specific research is crucial for understanding structure-property relationships, which dictate everything from detergency and solubility to biodegradability and toxicity. For instance, studies on linear alkylbenzene sulfonates (LAS) have shown that isomers with the phenyl group located more towards the center of the alkyl chain (internal isomers), such as the 5-phenyl isomer, exhibit different solubility and foaming characteristics compared to those with the phenyl group closer to the end of the chain (external isomers). rsc.org

The characterization and separation of these closely related isomers present a significant analytical challenge. Several advanced analytical techniques are employed to achieve this separation and identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of LAS and its isomers. acs.orgresearchgate.net Reversed-phase HPLC, often coupled with fluorescence or mass spectrometry detectors, can separate LAS homologues and, to some extent, their phenyl positional isomers. wikipedia.org The separation is based on the differential partitioning of the isomers between the stationary and mobile phases.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of sulfonic acids, a derivatization step is necessary before GC-MS analysis. wikipedia.org The sulfonic acid group is typically converted into a more volatile ester (e.g., methyl ester). Once derivatized, GC-MS provides excellent separation of isomers and detailed structural information from the mass spectra, allowing for the identification of individual C10-LAS isomers. acs.org

Capillary Electrophoresis (CE): CE offers high separation efficiency for ionic compounds like sulfonic acids. acs.org This technique separates isomers based on their differential migration in an electric field, which is influenced by their charge-to-size ratio. Nonaqueous capillary electrophoresis has been shown to resolve LAS homologues and provide partial separation of isomers. nih.gov Furthermore, CE coupled with chiral selectors like cyclodextrins can even separate enantiomers of chiral biodegradation intermediates, highlighting its power in detailed isomer analysis. acs.org

Advanced Mass Spectrometry (MS) Techniques: Modern high-resolution mass spectrometry (HRMS) offers unambiguous identification of composition and stoichiometry. chemrxiv.org Techniques like tandem mass spectrometry (MS/MS or MSn), Collision-Induced Dissociation (CID), and Ultraviolet Photodissociation (UVPD) provide detailed structural fragmentation patterns that can differentiate between structurally similar isomers that are not easily resolved by chromatography alone. lcms.czchromatographyonline.com Ion Mobility Spectrometry (IMS) coupled with MS is another powerful tool that separates ions based on their size, shape, and charge, offering an additional dimension of separation for complex isomer mixtures. nih.govacs.org

| Technique | Principle of Separation/Analysis | Application to this compound | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between stationary and mobile phases. | Separation of phenyl positional isomers from other phenyldecane sulfonic acids. | acs.orgwikipedia.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity after derivatization; identification via mass-to-charge ratio and fragmentation. | Provides detailed structural information for positive identification of isomers. | acs.orgwikipedia.org |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility and charge-to-size ratio. | High-efficiency separation of ionic isomers. | acs.orgnih.gov |

| Tandem Mass Spectrometry (MS/MS, MSn) | Fragmentation of selected ions to generate characteristic product ions for structural elucidation. | Differentiation of isomers based on unique fragmentation patterns. | lcms.czchromatographyonline.com |

Future research will likely focus on combining these high-resolution separation and detection techniques to unravel the complex mixtures of LAS isomers found in commercial products and environmental samples, leading to a more precise understanding of the fate and impact of specific isomers like this compound.

Integration of Multi-Omics Approaches in Biodegradation Pathway Elucidation

The biodegradation of linear alkylbenzene sulfonates is a complex process involving multiple steps and microbial species. While it is known that the process generally initiates with the oxidation of the alkyl chain, the complete pathways and the regulatory networks governing them are not fully understood, especially under varying environmental conditions. wikipedia.org The integration of multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology-level perspective to elucidate the biodegradation of compounds like this compound. nih.govdiva-portal.org

Genomics: This involves sequencing the entire genome of individual microorganisms or the collective genomes of a microbial community (metagenomics). By analyzing the genetic blueprint, researchers can identify genes encoding the enzymes responsible for breaking down specific pollutants. For alkylbenzene degradation, genomics can pinpoint the genes for oxygenases, dehydrogenases, and other enzymes involved in the initial attack on the alkyl chain and the subsequent opening of the benzene (B151609) ring. nih.govoup.com

Transcriptomics: This approach measures the expression levels of all genes (the transcriptome) in an organism or community at a specific moment. Using techniques like DNA microarrays or RNA-seq, scientists can determine which genes are "switched on" or "switched off" in the presence of a contaminant like this compound. This provides direct evidence of the genes actively involved in the degradation pathway. oup.com

Proteomics: Proteomics is the large-scale study of proteins, the workhorses of the cell. By identifying and quantifying the proteins present in a microorganism exposed to a pollutant, researchers can confirm the expression of the catabolic enzymes identified through genomics and transcriptomics. researchgate.net Proteomic studies on bacteria degrading alkylbenzenes have helped to identify key proteins that are upregulated during the degradation process, providing direct insight into the functional machinery of biodegradation. nih.govnih.gov

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. In biodegradation research, metabolomics is used to identify and track the intermediate compounds formed as the parent molecule is broken down. For LAS, this includes the identification of sulfophenyl carboxylates (SPCs), which are key metabolites. nih.govresearchgate.net Tracking these intermediates is crucial for piecing together the entire degradation pathway and assessing the potential for accumulation of recalcitrant byproducts.

By integrating these "omics" fields, a comprehensive model of biodegradation can be constructed. For example, genomics might identify a potential degradation pathway, transcriptomics would show if this pathway is activated in the presence of this compound, proteomics would confirm that the necessary enzymes are being produced, and metabolomics would identify the resulting breakdown products. This integrated approach is essential for predicting the environmental fate of the compound and for designing effective bioremediation strategies. nih.govdiva-portal.org

| Omics Field | Focus of Study | Application in Biodegradation of this compound | Reference |

|---|---|---|---|

| Genomics/Metagenomics | DNA; genetic potential | Identifies genes and microorganisms capable of degrading the compound. | nih.govoup.com |

| Transcriptomics | RNA; gene expression | Reveals which degradation-related genes are activated in the presence of the compound. | oup.com |

| Proteomics | Proteins; functional machinery | Identifies the specific enzymes (proteins) actively carrying out the degradation. | researchgate.netnih.gov |

| Metabolomics | Metabolites; chemical fingerprints | Tracks the formation and disappearance of intermediate breakdown products (e.g., SPCs). | nih.govresearchgate.net |

Development of Novel Heterogeneous Catalytic Systems for Enhanced Efficiency and Sustainability

The production of linear alkylbenzenes (LABs), the precursors to LAS like this compound, traditionally relied on liquid acid catalysts such as hydrogen fluoride (B91410) (HF) and aluminum chloride (AlCl₃). google.com These catalysts, while effective, pose significant environmental and safety risks due to their corrosive and hazardous nature. This has driven extensive research into the development of solid, heterogeneous acid catalysts that are safer, reusable, and more environmentally friendly.

Future research is focused on creating highly selective and efficient heterogeneous catalysts for both the synthesis and potential degradation of specific sulfonic acids.

Zeolites and Mesoporous Materials: Zeolites are crystalline aluminosilicates with a well-defined pore structure that can be tailored for shape-selective catalysis. They are a leading alternative to liquid acids in LAB production. mdpi.com Research aims to control the pore size and acidity of zeolites like mordenite (B1173385) and ZSM-5 to selectively produce desired LAB isomers, such as those with a high 2-phenyl content, which can confer beneficial properties to the final sulfonate. google.com Mesoporous materials like MCM-41 and SBA-15, which have larger pores than zeolites, are also being explored to overcome diffusion limitations when dealing with long-chain olefins. mdpi.com

Immobilized Sulfonic Acids: Another promising approach is to immobilize sulfonic acid groups onto solid supports. This creates a strong solid acid catalyst that is easily separable from the reaction mixture. Various materials have been used as supports, including silica (B1680970), activated carbon, and polymers. bohrium.comscielo.brnih.gov For example, sulfonic acid groups can be grafted onto mesoporous silica or carbon materials, resulting in catalysts with high surface area and strong acidity, suitable for reactions like esterification and acetalization. scirp.orgresearchgate.netsemanticscholar.orgscirp.org The co-immobilization of multiple functional groups, such as sulfonic acid and thiol groups, on a single support can lead to cooperative catalytic effects, enhancing both reaction rates and selectivity. bohrium.com

Advanced Catalyst Design: The future of catalyst development lies in the precise design of active sites at the molecular level. Techniques like Atomic Layer Deposition (ALD) allow for the creation of catalysts with geometrically separated Brønsted and Lewis acid sites. acs.org This can create a cascade reaction environment, which is highly desirable for multi-step conversions. For the synthesis of LABs, this could mean better control over the alkylation reaction and minimization of unwanted byproducts. Similarly, novel catalysts based on sulfated metal oxides, such as sulfated titania, are being investigated for their high acidity and potential in isomerization and other hydrocarbon transformations. scispace.comresearchgate.net

The overarching goal of this research is to develop sustainable catalytic systems that not only improve the efficiency and selectivity of LAB synthesis but also open up new possibilities for the catalytic degradation of persistent sulfonated pollutants.

| Catalyst Type | Support/Material | Key Features and Applications | Reference |

|---|---|---|---|

| Zeolites | Mordenite, ZSM-5 | Shape-selective catalysis for LAB synthesis with controlled isomer distribution. | mdpi.comgoogle.com |

| Immobilized Sulfonic Acid | Mesoporous Silica (SBA-15), Activated Carbon | Strong, reusable solid acid catalysts for various organic syntheses. | bohrium.comnih.govscirp.org |

| Sulfated Metal Oxides | Titanium Dioxide (TiO₂) | High acidity catalysts for isomerization and dehydration reactions. | scispace.comresearchgate.net |

| Bi-functional Catalysts | Silica with co-immobilized acid and thiol groups | Cooperative catalysis leading to enhanced reaction rates and selectivity. | bohrium.com |

Exploration of Emerging Environmental Contaminants and Analogues Based on Sulfonic Acid Structures

While linear alkylbenzene sulfonates are designed to be biodegradable, their widespread use means that they and their byproducts are continuously released into the environment. cler.com Furthermore, the chemical structure of this compound serves as a model for a broader class of sulfonated organic compounds, some of which are now recognized as emerging contaminants of concern due to their persistence, bioaccumulation potential, and toxicity.

Branched Alkylbenzene Sulfonates (BAS): The predecessors to LAS, branched alkylbenzene sulfonates, were phased out of most detergents in the 1960s because their highly branched alkyl chain makes them resistant to biodegradation. wikipedia.orgcler.com This recalcitrance led to environmental problems such as persistent foam in rivers and groundwater contamination. researchgate.net Despite being banned in many countries, BAS are still used in some industrial applications and can persist in the environment, making them a continued subject of environmental monitoring. researchgate.net

Sulfophenyl Carboxylates (SPCs): SPCs are the primary intermediates of LAS biodegradation. nih.gov They are formed by the shortening of the alkyl chain. While generally more water-soluble and less toxic than the parent LAS, the accumulation of short-chain SPCs in the environment is a concern. acs.org Analytical methods have been developed to detect these metabolites in wastewater, sludge, and soil, providing a more complete picture of the environmental fate of LAS. nih.govresearchgate.netnih.govresearchgate.net Their presence indicates that LAS biodegradation is occurring, but their persistence and potential long-term effects are areas of active research. cler.com

Per- and Polyfluoroalkyl Substances (PFAS): This is a large group of synthetic chemicals that includes compounds with sulfonic acid functional groups, most notably Perfluorooctane Sulfonate (PFOS). nih.gov Unlike LAS, the carbon-fluorine bonds in PFAS are extremely strong, making these compounds highly resistant to degradation. epa.govepa.gov PFOS is persistent, bioaccumulative, and has been linked to adverse health effects. nih.gov The structural similarity of the hydrophilic sulfonate group between PFOS and LAS highlights how modifications to the hydrophobic tail (a fluorinated chain vs. an alkylbenzene chain) can dramatically alter a compound's environmental fate from biodegradable to highly persistent. epa.gov

The study of these analogues and derivatives is critical for a holistic understanding of the environmental impact of sulfonic acid-based compounds. Research in this area focuses on developing sensitive analytical methods for their detection, understanding their transport and fate in the environment, assessing their toxicity, and developing effective remediation technologies. nih.govtandfonline.com

| Compound/Class | Structure Description | Key Environmental Concern | Reference |

|---|---|---|---|

| Branched Alkylbenzene Sulfonates (BAS) | Sulfonated benzene ring with a highly branched alkyl chain. | Resistant to biodegradation, leading to persistence and foaming in waterways. | wikipedia.orgcler.comresearchgate.net |

| Sulfophenyl Carboxylates (SPCs) | LAS biodegradation intermediates with a carboxylated alkyl chain. | Potential for accumulation in the environment; indicates incomplete mineralization of LAS. | nih.govacs.org |

| Perfluorooctane Sulfonate (PFOS) | A fully fluorinated alkyl chain attached to a sulfonate group. | Extreme persistence, bioaccumulation, and potential toxicity. | nih.govepa.govnih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for producing 5-Phenyldecane-1-sulfonic acid with high purity?

- Methodological Answer : Sulfonation of decane derivatives using fuming sulfuric acid or sulfur trioxide (SO₃) under controlled temperature (40–60°C) is a common approach. Catalysts like silver sulfate can enhance regioselectivity for the 1-position. Post-synthesis purification via recrystallization in ethanol-water mixtures or ion-exchange chromatography ensures high purity. Structural analogs, such as benzenesulfonic acid derivatives, highlight the importance of optimizing reaction stoichiometry to minimize byproducts like sulfones .

Q. How can researchers characterize the structural and functional groups of this compound?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the phenyl and decane backbone arrangement. Fourier-transform infrared (FTIR) spectroscopy identifies sulfonic acid (–SO₃H) stretching vibrations (1040–1220 cm⁻¹). X-ray crystallography or small-angle X-ray scattering (SAXS) can resolve molecular packing and ionic cluster morphology, as demonstrated in studies of perfluorinated sulfonic-acid (PFSA) ionomers .

Q. What standardized analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) or ion-pair chromatography using sodium 1-decanesulfonate as a mobile-phase additive improves resolution. Mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative mode enhances sensitivity for trace analysis, as applied in PFAS environmental studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental transport properties and computational models for sulfonic acid derivatives?

- Methodological Answer : Integrate multiphysics models (e.g., molecular dynamics coupled with finite element analysis) to account for solvent-polymer interactions and ionic cluster dynamics. Validate models using in situ X-ray diffraction and electrochemical impedance spectroscopy (EIS) to correlate proton conductivity with nanostructural changes. PFSA ionomer studies emphasize the need to incorporate side-chain flexibility and hydration effects in simulations .

Q. What experimental designs are effective for evaluating the environmental persistence of this compound compared to shorter-chain PFAS?

- Methodological Answer : Conduct accelerated degradation studies under UV light or advanced oxidation processes (e.g., persulfate activation). Monitor half-lives via LC-MS/MS and compare degradation pathways (e.g., defluorination vs. chain shortening) using ¹⁹F NMR. Cross-reference findings with EPA PFAS calibration standards and regulatory databases to assess ecological risks .

Q. How can degradation mechanisms of this compound be systematically studied under varying pH and temperature conditions?

- Methodological Answer : Use a factorial design of experiments (DoE) to test degradation kinetics across pH (2–12) and temperature (25–80°C) gradients. Employ tandem mass spectrometry (MS/MS) to identify intermediate species (e.g., sulfonate radicals, aromatic byproducts). Compare results with PFSA membrane degradation studies, which highlight acid-catalyzed hydrolysis and radical-induced chain scission .

Q. What strategies optimize the integration of this compound into composite membranes for electrochemical applications?

- Methodological Answer : Blend with hydrophobic polymers (e.g., polyvinylidene fluoride) to balance water uptake and mechanical stability. Characterize using dynamic mechanical analysis (DMA) and atomic force microscopy (AFM) to map phase-separated domains. PFSA composite research demonstrates enhanced performance when incorporating inorganic fillers (e.g., SiO₂) to mitigate swelling .

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies in toxicity data between in vitro and epidemiological studies?

- Methodological Answer : Perform dose-response alignment using physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro IC₅₀ values with human exposure levels. Cross-validate with systematic reviews from the National Academies, which prioritize longitudinal cohort studies and biomarker-based exposure assessment for PFAS .

Q. What statistical methods are robust for analyzing non-linear relationships between sulfonic acid concentration and biological endpoints?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.